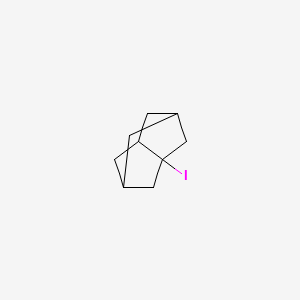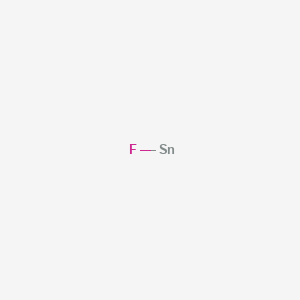
Fluorine tin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluorine tin compounds, primarily tin(II) fluoride and tin(IV) fluoride, are significant in various scientific and industrial applications. Tin(II) fluoride, also known as stannous fluoride, is a colorless solid used extensively in dental care products. Tin(IV) fluoride, on the other hand, is a colorless solid with high melting points, used in different chemical reactions and industrial processes.
Synthetic Routes and Reaction Conditions:
- This compound is typically synthesized by reacting tin with hydrofluoric acid. The reaction is carried out under controlled conditions to ensure the purity of the product:
Tin(II) Fluoride (SnF₂): Sn+2HF→SnF2+H2
Tin(IV) fluoride can be prepared by reacting tin with fluorine gas or by reacting tin(IV) chloride with hydrogen fluoride:Tin(IV) Fluoride (SnF₄): Sn+2F2→SnF4
SnCl4+4HF→SnF4+4HCl
Industrial Production Methods:
Tin(II) Fluoride: Industrially, tin(II) fluoride is produced by dissolving tin in hydrofluoric acid, followed by crystallization to obtain the pure compound.
Tin(IV) Fluoride: The industrial production of tin(IV) fluoride involves the direct fluorination of tin metal or the reaction of tin(IV) chloride with hydrogen fluoride.
Types of Reactions:
Oxidation and Reduction: Tin(II) fluoride can be oxidized to tin(IV) fluoride. Conversely, tin(IV) fluoride can be reduced to tin(II) fluoride under specific conditions.
Substitution Reactions: Tin fluorides can undergo substitution reactions with other halides or organic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Fluorine gas or other strong oxidizing agents can convert tin(II) fluoride to tin(IV) fluoride.
Reducing Agents: Hydrogen or other reducing agents can reduce tin(IV) fluoride to tin(II) fluoride.
Major Products Formed:
From Oxidation: Tin(IV) fluoride.
From Reduction: Tin(II) fluoride.
From Substitution: Various organotin fluorides or mixed halides.
Chemistry:
Catalysis: Tin fluorides are used as catalysts in organic synthesis and polymerization reactions.
Analytical Chemistry: Tin(II) fluoride is used in the preparation of fluoride ion-selective electrodes.
Biology and Medicine:
Dental Care: Tin(II) fluoride is a key ingredient in toothpaste and mouthwashes for preventing dental caries and reducing gingivitis.
Antimicrobial Properties: Tin fluorides exhibit antimicrobial properties, making them useful in various medical applications.
Industry:
Glass and Ceramics: Tin fluorides are used in the production of specialty glasses and ceramics.
Electronics: Tin(IV) fluoride is used in the manufacture of certain electronic components.
Tin(II) Fluoride in Dental Care:
Mechanism: Tin(II) fluoride helps convert the calcium mineral apatite in teeth into fluorapatite, which is more resistant to acid attacks from bacteria.
Molecular Targets: The primary targets are the enamel and dentin of the teeth, where it promotes remineralization and inhibits demineralization.
Tin(IV) Fluoride in Catalysis:
Mechanism: Tin(IV) fluoride acts as a Lewis acid, facilitating various organic reactions by accepting electron pairs from reactants.
Pathways: It participates in catalytic cycles, enhancing reaction rates and selectivity.
相似化合物的比较
Sodium Fluoride (NaF): Commonly used in dental care, but less effective than tin(II) fluoride in some applications.
Tin(II) Chloride (SnCl₂): Used in similar applications but lacks the fluoride ion’s benefits.
Lead(II) Fluoride (PbF₂): Similar in structure but toxic and less commonly used.
Uniqueness of Tin Fluorides:
Dental Efficacy: Tin(II) fluoride is more effective in reducing dental caries and gingivitis compared to sodium fluoride.
Catalytic Properties: Tin(IV) fluoride’s strong Lewis acid character makes it unique in catalysis compared to other tin halides.
属性
分子式 |
FSn |
|---|---|
分子量 |
137.71 g/mol |
IUPAC 名称 |
fluorotin |
InChI |
InChI=1S/FH.Sn/h1H;/q;+1/p-1 |
InChI 键 |
ZULTVNRFZRQYKL-UHFFFAOYSA-M |
规范 SMILES |
F[Sn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



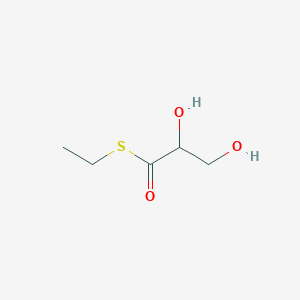
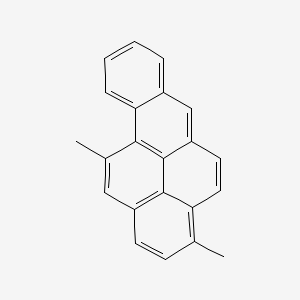
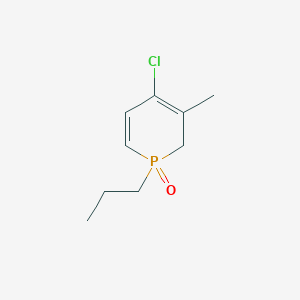
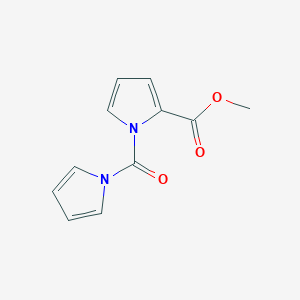


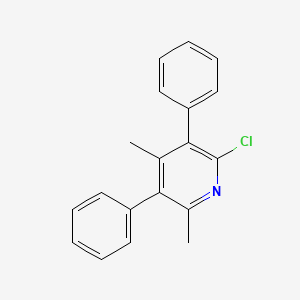

![(1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea](/img/structure/B14325875.png)


